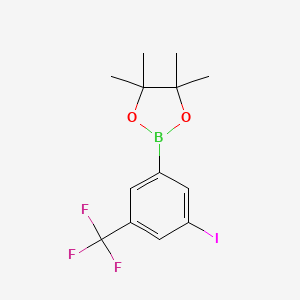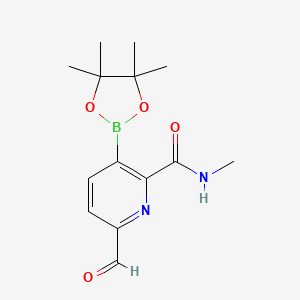
Methyl 2-fluoro-4-formyl-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-4-formyl-6-methylbenzoate: is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a formyl group, and a methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-formyl-6-methylbenzoate typically involves the esterification of 2-fluoro-4-formyl-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-fluoro-4-formyl-6-methylbenzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-fluoro-4-carboxy-6-methylbenzoic acid.
Reduction: Methyl 2-fluoro-4-hydroxymethyl-6-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-fluoro-4-formyl-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-fluoro-4-formyl-6-methylbenzoate depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with biological targets. The formyl group can participate in various chemical reactions, while the methyl group can affect the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluorobenzoate: Lacks the formyl and methyl groups, making it less versatile in chemical reactions.
Methyl 4-fluoro-2-methylbenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Ethyl 2-fluoro-4-formyl-6-methylbenzoate: Similar compound with an ethyl ester instead of a methyl ester, which can affect its physical properties and reactivity.
Uniqueness: Methyl 2-fluoro-4-formyl-6-methylbenzoate is unique due to the combination of its functional groups. The presence of the fluorine atom, formyl group, and methyl group on the benzene ring provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9FO3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
methyl 2-fluoro-4-formyl-6-methylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-6-3-7(5-12)4-8(11)9(6)10(13)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
VCEQLTUUOHRUQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)








